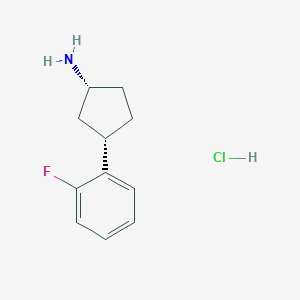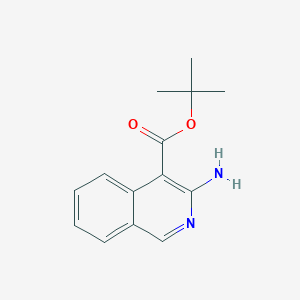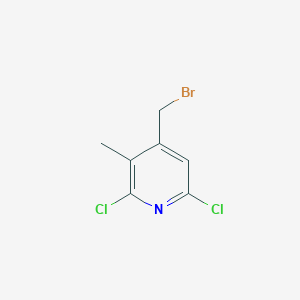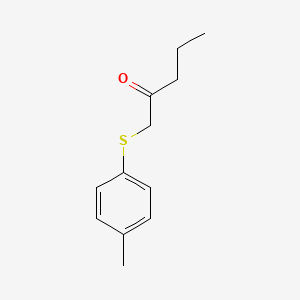
1-(P-tolylthio)pentan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(P-tolylthio)pentan-2-one is an organic compound with the molecular formula C12H16OS It is characterized by the presence of a pentan-2-one backbone with a p-tolylthio substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(P-tolylthio)pentan-2-one can be synthesized through a reaction involving sodium hydroxide in ethanol under reflux conditions for 6 hours . The yield of this reaction is approximately 62%.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the reaction conditions to maximize yield and purity. This may include the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS).
Análisis De Reacciones Químicas
Types of Reactions: 1-(P-tolylthio)pentan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the thioether group to a sulfoxide or sulfone.
Reduction: Reduction reactions can be employed to reduce the carbonyl group to an alcohol.
Substitution: The p-tolylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the p-tolylthio group.
Aplicaciones Científicas De Investigación
1-(P-tolylthio)pentan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of interest in medicinal chemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific uses are not yet well-established.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(P-tolylthio)pentan-2-one involves its interaction with various molecular targets. The p-tolylthio group can participate in electron-donating or withdrawing interactions, influencing the reactivity of the compound. The carbonyl group in the pentan-2-one backbone can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
- 1-(P-tolylthio)propan-2-one
- 1-(P-tolylthio)butan-2-one
- 1-(P-tolylthio)hexan-2-one
Uniqueness: 1-(P-tolylthio)pentan-2-one is unique due to its specific molecular structure, which imparts distinct chemical properties The length of the carbon chain and the position of the p-tolylthio group influence its reactivity and potential applications
Propiedades
Fórmula molecular |
C12H16OS |
|---|---|
Peso molecular |
208.32 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)sulfanylpentan-2-one |
InChI |
InChI=1S/C12H16OS/c1-3-4-11(13)9-14-12-7-5-10(2)6-8-12/h5-8H,3-4,9H2,1-2H3 |
Clave InChI |
MXVAFPOLCRHVLE-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)CSC1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Chloromethyl)-2-methylbenzo[d]thiazole](/img/structure/B13650414.png)
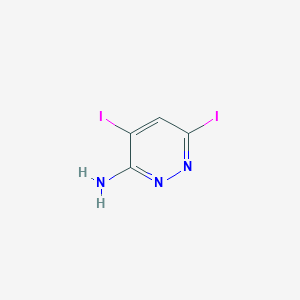
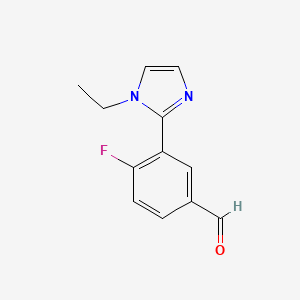
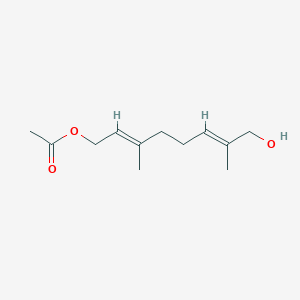
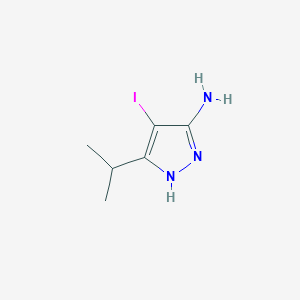
![Methyl 8-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13650449.png)
![6-Methylpyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13650454.png)

![Tert-butyl 8-bromo-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate](/img/structure/B13650475.png)
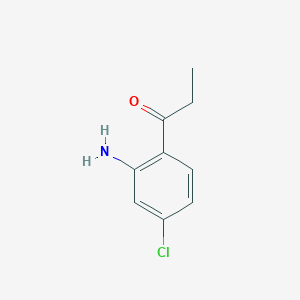
![methyl 1-[2-(N'-hydroxycarbamimidoyl)ethyl]pyrrolidine-2-carboxylate](/img/structure/B13650494.png)
